3-Methyl-3-(thiophen-3-YL)pyrrolidine
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Overview
Description
3-Methyl-3-(thiophen-3-yl)pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring substituted with a thiophene group at the 3-position and a methyl group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(thiophen-3-yl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of thiophene derivatives with pyrrolidine precursors can be facilitated by using catalysts and specific reaction conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(thiophen-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: The compound can undergo substitution reactions where functional groups on the thiophene ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-Methyl-3-(thiophen-3-yl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 3-Methyl-3-(thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-3-(thiophen-3-yl)pyrrolidine include other thiophene-substituted pyrrolidines and related heterocyclic compounds. Examples include:
- 3-Methyl-3-(furan-3-yl)pyrrolidine
- 3-Methyl-3-(pyridin-3-yl)pyrrolidine
- 3-Methyl-3-(benzothiophen-3-yl)pyrrolidine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13NS |
---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
3-methyl-3-thiophen-3-ylpyrrolidine |
InChI |
InChI=1S/C9H13NS/c1-9(3-4-10-7-9)8-2-5-11-6-8/h2,5-6,10H,3-4,7H2,1H3 |
InChI Key |
IBEBPSSZUXEWEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)C2=CSC=C2 |
Origin of Product |
United States |
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